N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide is a complex organic compound that features a chromenyl group, a pyridinyl group, and a pyrazole carboxamide group
Scientific Research Applications
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Many coumarin derivatives have been tested for a variety of biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the alkylation of 7-methoxy-3,4-dihydro-2H-chromen with a suitable alkyl halide, followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced pyrazole derivatives, and various substituted chromenyl compounds .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure due to the presence of the chromenyl group.
Pyrazole derivatives: Share the pyrazole ring structure.
Pyridine derivatives: Contain the pyridinyl group.
Uniqueness
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-16-3-2-15-8-13(12-27-19(15)9-16)11-22-20(25)18-10-17(23-24-18)14-4-6-21-7-5-14/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQUPDBQPHYCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNC(=O)C3=CC(=NN3)C4=CC=NC=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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